Introduction: The Versatility of Arylboronic Acids in Modern Synthesis
Introduction: The Versatility of Arylboronic Acids in Modern Synthesis
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Substituted Formylphenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Arylboronic acids are a cornerstone of modern organic chemistry, prized for their stability, low toxicity, and remarkable versatility as synthetic intermediates.[1] Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds, which are the fundamental framework of most organic molecules, including pharmaceuticals and advanced materials.[2][3][4][5] Among this class of reagents, 2,6-dichloro-4-formylphenylboronic acid represents a highly functionalized building block, offering multiple reaction sites for the construction of complex molecular architectures.
This guide provides a detailed examination of the chemical properties, synthesis, and reactivity of this compound. While specific experimental data for the 2,6-dichloro derivative is limited in publicly available literature, we will draw upon the extensive data for the parent compound, 4-formylphenylboronic acid, to provide a comprehensive and predictive analysis. We will explore its physicochemical properties, spectroscopic signatures, and key applications, with a particular focus on the mechanistic principles that govern its reactivity. This approach, grounded in the established behavior of its parent compound, allows us to project the influence of the dichloro substitution, offering valuable insights for researchers designing synthetic routes.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of an arylboronic acid are critical determinants of its handling, storage, and reactivity.
Core Physicochemical Properties
4-Formylphenylboronic acid is typically a white to pale yellow crystalline powder.[6] It is known to be air-sensitive and should be stored in a cool, dry, and well-ventilated environment in tightly sealed containers.[6] While sparingly soluble in water, its solubility can be increased in basic aqueous solutions due to the formation of the anionic tetrahedral boronate species.[1]
| Property | 4-Formylphenylboronic Acid | 2,6-Dichloro-4-formylphenylboronic Acid (Predicted) | Reference(s) |
| CAS Number | 87199-17-5 | 1451392-98-5 | [7][8] |
| Molecular Formula | C₇H₇BO₃ | C₇H₅BCl₂O₃ | [7][8] |
| Molecular Weight | 149.94 g/mol | 218.84 g/mol | [7][8] |
| Appearance | White to pale yellow crystalline powder | White to off-white solid | [6][9] |
| Melting Point | 237-242 °C | Expected to be higher due to increased molecular weight and intermolecular forces | [9][10] |
| Solubility | Slightly soluble in water | Expected to have lower solubility in water due to the hydrophobic chlorine atoms | [9] |
| pKa | ~7.34 (Predicted) | Expected to be lower (more acidic) due to the electron-withdrawing nature of the chlorine atoms | [1][9] |
Predicted properties for the 2,6-dichloro derivative are based on established chemical principles.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The data for 4-formylphenylboronic acid provides a baseline for interpreting the spectra of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For phenylboronic acids, DMSO-d₆ is a recommended solvent as it helps to break up the oligomeric structures that can form through dehydration, leading to sharper, better-resolved spectra.[11]
| Technique | 4-Formylphenylboronic acid (DMSO-d₆) | 2,6-Dichloro-4-formylphenylboronic acid (Predicted, DMSO-d₆) | Reference(s) |
| ¹H NMR | ~9.9 ppm (s, 1H, CHO), ~8.3 ppm (br s, 2H, B(OH)₂), ~7.9 ppm (d, 2H, Ar-H), ~7.8 ppm (d, 2H, Ar-H) | ~10.0 ppm (s, 1H, CHO), ~8.5 ppm (br s, 2H, B(OH)₂), ~8.0 ppm (s, 2H, Ar-H) | [11] |
| ¹³C NMR | ~192 ppm (C=O), ~138 ppm (C-B), ~135 ppm, ~129 ppm (Ar-C) | ~190 ppm (C=O), ~140 ppm (C-B), ~136 ppm (C-Cl), ~130 ppm (Ar-C) | [11] |
The predicted shifts for the 2,6-dichloro derivative account for the deshielding effects of the chlorine atoms and the change in the aromatic proton splitting pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within a molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference(s) |
| O-H stretch (B-OH) | 3500-3200 (broad) | [11] |
| C-H stretch (aromatic) | 3100-3000 | [12] |
| C=O stretch (aldehyde) | ~1700 | [11] |
| C=C stretch (aromatic) | 1600-1450 | [12] |
| B-O stretch | ~1350 | [11] |
| C-Cl stretch | ~800-600 (Expected for the dichloro derivative) | [12] |
Synthesis of 2,6-Dichloro-4-formylphenylboronic acid
While specific, detailed preparations for 2,6-dichloro-4-formylphenylboronic acid are not prevalent in the literature, its synthesis would follow established methodologies for arylboronic acids. A common and effective route involves the use of an organolithium intermediate.[13]
General Synthetic Workflow
Caption: General synthetic pathway for arylboronic acids.
Causality in the Synthetic Protocol:
-
Protection: The aldehyde group is protected (e.g., as an acetal) to prevent it from reacting with the highly nucleophilic organolithium reagent that will be formed in the next step.[13]
-
Halogen-Metal Exchange: An organolithium reagent, such as n-butyllithium, is used to replace the halogen (in this case, iodine is a good choice for this reaction) with lithium. This step is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Borylation: The resulting aryllithium species is a potent nucleophile that attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). This forms a boronate ester intermediate.[13]
-
Hydrolysis: The reaction is quenched with an aqueous acid. This step has two crucial functions: it hydrolyzes the boronate ester to the desired boronic acid, and it removes the protecting group from the aldehyde, regenerating the formyl functionality.[13]
Key Reactions and Applications: The Suzuki-Miyaura Cross-Coupling
The primary application of 2,6-dichloro-4-formylphenylboronic acid in drug discovery and materials science is as a substrate in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][14] This reaction forges a new C-C bond between the boronic acid and an organohalide.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Mechanistic Insights:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl.[4]
-
Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex.[3] This boronate then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) species. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the coupling of an arylboronic acid with an aryl halide.
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv.), 2,6-dichloro-4-formylphenylboronic acid (1.2 equiv.), and a base such as anhydrous potassium phosphate (2.0 equiv.).[2]
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and an appropriate anhydrous solvent (e.g., THF, dioxane).[2]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.[2]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and other inorganic salts.[2]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2]
The Influence of 2,6-Dichloro Substitution
The presence of two chlorine atoms flanking the boronic acid group in 2,6-dichloro-4-formylphenylboronic acid has significant steric and electronic consequences:
-
Electronic Effects: Chlorine is an electron-withdrawing group. This increases the Lewis acidity of the boron atom, which can influence the rate of transmetalation.[1] A more Lewis acidic boron may require a stronger base for activation.
-
Steric Hindrance: The two ortho-chlorine atoms provide significant steric bulk around the C-B bond. This can hinder the approach of the palladium complex during the transmetalation step, potentially slowing down the reaction rate compared to the unsubstituted 4-formylphenylboronic acid.[15] Judicious selection of a less bulky phosphine ligand on the palladium catalyst may be necessary to overcome this steric hindrance.
Stability, Handling, and Safety
Boronic acids, in general, can be sensitive to air and moisture.[16] They can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), particularly under harsh conditions. Some boronic acids are also prone to forming cyclic anhydrides, known as boroxines, upon dehydration.[16]
Handling and Storage:
-
Storage: Store in a tightly closed container in a cool, dark, and dry place, preferably under an inert atmosphere.[17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat when handling the compound.[18][19] Avoid breathing dust; handle in a well-ventilated area or fume hood.[19][20]
-
Disposal: Dispose of contents and container through an authorized waste management company, in accordance with local regulations.[17]
Conclusion
2,6-Dichloro-4-formylphenylboronic acid is a valuable, albeit specialized, building block for organic synthesis. Its trifunctional nature—a reactive boronic acid for cross-coupling, a versatile formyl group for further derivatization, and two chlorine atoms that modulate reactivity and provide sites for further functionalization—makes it a powerful tool for constructing complex molecules. While its steric hindrance presents a challenge, modern catalytic systems are well-equipped to handle such substrates. A thorough understanding of its properties, informed by the behavior of its parent compound and the principles of physical organic chemistry, is paramount for its successful application in the innovative fields of drug discovery and materials science.
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